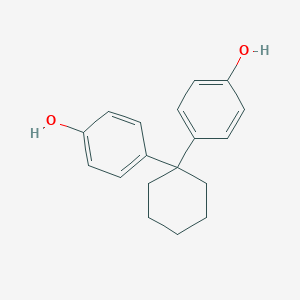

1,1-Bis(4-hidroxifenil)ciclohexano

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El bisfenol Z tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como monómero en la síntesis de plásticos de policarbonato y resinas epoxi.

Biología: Se estudia por sus posibles efectos disruptores endocrinos e interacciones con los sistemas biológicos.

Medicina: Se investiga por su posible uso en sistemas de administración de fármacos y dispositivos médicos.

Industria: Utilizado en la producción de materiales de alto rendimiento, recubrimientos y adhesivos.

Mecanismo De Acción

El bisfenol Z ejerce sus efectos a través de interacciones con el receptor relacionado con los estrógenos gamma. Esta interacción puede influir en la expresión génica, la concentración hormonal, la función enzimática y la síntesis de proteínas. Los objetivos moleculares y las vías involucradas incluyen la vía del receptor de estrógeno y otras vías de señalización relacionadas con la disrupción endocrina .

Compuestos similares:

- Bisfenol A

- Bisfenol S

- Bisfenol F

- Bisfenol B

- Bisfenol E

Comparación: El bisfenol Z es único entre los bisfenoles debido a su estructura de ciclohexilideno, que imparte propiedades físicas y químicas distintas. En comparación con el bisfenol A, el bisfenol Z tiene un punto de fusión más alto y diferentes patrones de reactividad. El bisfenol S y el bisfenol F también se utilizan en aplicaciones similares, pero tienen diferentes características estructurales y perfiles de reactividad .

Análisis Bioquímico

Cellular Effects

In vitro and in vivo studies confirm that bisphenols impair both innate and adaptive immune mechanisms, which in turn interfere with cellular and humoral activities .

Molecular Mechanism

Bisphenols are known to act as partial agonists of estrogen receptors by activating the N-terminal activation function .

Temporal Effects in Laboratory Settings

A study on Bisphenol S showed that its effects on the metabolome adapt over time, including amino acid, nucleoside, and sugar metabolism disorders .

Dosage Effects in Animal Models

Studies on Bisphenol A have shown that it has detrimental effects on human health, including neural and behavioural dysfunction and disruption of reproduction .

Metabolic Pathways

A study on bisphenols revealed that they undergo several transformation pathways, including formation of ortho-hydroxylated bisphenols, ring fission, transamination followed by acetylation or dimerization, and oxidation of ring substituents .

Transport and Distribution

A study on bisphenols in the Lanzhou section of the Yellow River, China, found that Bisphenol S and Bisphenol F have higher mobility in saturated soils and may pose a substantial risk to groundwater quality .

Subcellular Localization

Studies on protein-protein interactions have developed methods for determining the subcellular localization of proteins .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El bisfenol Z se sintetiza mediante la reacción de condensación de fenol y ciclohexanona. La reacción típicamente involucra el uso de un catalizador ácido bajo condiciones de temperatura controlada para facilitar la formación de la estructura de bisfenol .

Métodos de producción industrial: En entornos industriales, la síntesis de bisfenol Z implica disolver bisfenol Z en una solución acuosa de hidróxido de sodio al 3%. Luego, se agregan solución de haluro de alquilo de trifosgeno, bromuro de tetrabutilamonio y trietilamina a temperaturas que van desde -10 °C hasta 10 °C para producir policondensación líquido-líquido a 20-40 °C durante 2-3 horas. El producto se lava con agua desionizada, y se agrega metanol para precipitar el producto de policarbonato tipo bisfenol Z .

Análisis De Reacciones Químicas

Tipos de reacciones: El bisfenol Z experimenta varias reacciones químicas, que incluyen:

Oxidación: El bisfenol Z se puede oxidar en condiciones específicas para formar quinonas y otros productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el bisfenol Z en sus alcoholes correspondientes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Principales productos formados:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Alcoholes y otras formas reducidas.

Sustitución: Derivados halogenados, nitrados y sulfonados.

Comparación Con Compuestos Similares

- Bisphenol A

- Bisphenol S

- Bisphenol F

- Bisphenol B

- Bisphenol E

Comparison: Bisphenol Z is unique among bisphenols due to its cyclohexylidene structure, which imparts distinct physical and chemical properties. Compared to bisphenol A, bisphenol Z has a higher melting point and different reactivity patterns. Bisphenol S and bisphenol F are also used in similar applications but have different structural features and reactivity profiles .

Propiedades

IUPAC Name |

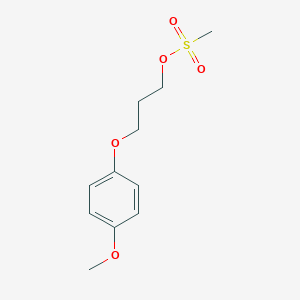

4-[1-(4-hydroxyphenyl)cyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11,19-20H,1-3,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDLEVPIDBLVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047963 | |

| Record name | Bisphenol Z | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843-55-0 | |

| Record name | 1,1-Bis(4-hydroxyphenyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=843-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Cyclohexylidenebisphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000843550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisphenol Z | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 843-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 843-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bisphenol Z | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-cyclohexylidenebisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-CYCLOHEXYLIDENEBISPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ZF6464QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Bisphenol Z?

A1: Bisphenol Z has a molecular formula of C18H20O2 and a molecular weight of 268.35 g/mol.

Q2: Does the spectroscopic data of Bisphenol Z differ from other bisphenols?

A: Yes, the spectroscopic data, including FTIR, 1H-NMR, and 13C-NMR, can differentiate BPZ from other bisphenols. For instance, the FTIR spectra of BPZ-based polycarbonate shows characteristic peaks confirming its structure [].

Q3: How does Bisphenol Z-based polycarbonate compare to other polycarbonates in terms of properties and applications?

A: BPZ-based polycarbonate exhibits excellent dielectric properties, making it suitable for applications in electronics, particularly in high-frequency communication and microelectronics []. Its thermal properties, mechanical strength, and optical characteristics have also been evaluated for diverse applications.

Q4: Can Bisphenol Z be synthesized using heterogeneous catalysts?

A: Yes, BPZ can be synthesized via the condensation of cyclohexanone and phenol using heterogeneous catalysts like thiol/alkylsulfonic acid-paired catalysts. Interestingly, the spatial arrangement of these functional groups on the catalyst surface significantly influences its activity and selectivity [, ]. For instance, catalysts with thiol and alkylsulfonic acid groups separated by three carbon atoms demonstrated greater activity than those with randomly distributed groups [].

Q5: How does the distance between functional groups on heterogeneous catalysts affect Bisphenol Z synthesis?

A: Research indicates that increasing the distance between thiol and acid groups on the catalyst surface reduces both the activity and selectivity of the catalyst in BPZ synthesis []. This highlights the importance of nanoscale organization in heterogeneous catalyst design.

Q6: How do structural modifications of Bisphenol Z affect its properties?

A: Modifying the lipophilicity of BPZ by introducing lipophilic groups can significantly enhance its cytotoxic effects, as demonstrated in studies using cultured breast and glioblastoma cell lines []. This suggests a potential structure-activity relationship for BPZ derivatives.

Q7: What are the known toxicological effects of Bisphenol Z?

A: Studies on Caenorhabditis elegans suggest that BPZ exposure negatively impacts reproductive health, causing increased germline apoptosis and reduced progeny []. Similar effects on reproductive health, including reduced brood size and increased apoptotic germline nuclei, were observed in C. elegans exposed to BPZ and its analogues [, ].

Q8: Does Bisphenol Z exhibit endocrine-disrupting properties like Bisphenol A?

A: Research indicates that BPZ, along with other BPA alternatives (BPF, BPC, BPS), can disrupt the endocrine system in zebrafish []. These compounds altered hormone levels and gene expression related to growth, development, and reproduction in zebrafish. This raises concerns about potential endocrine-disrupting effects of BPZ in other organisms, including humans.

Q9: What is the ecological risk posed by Bisphenol Z?

A: BPZ has been detected in surface water [, ], aquatic products [], and dairy products [], raising concerns about its potential ecological and human health risks. Although current risk levels from dietary exposure appear minimal, further investigation is warranted due to its widespread occurrence and potential bioaccumulation.

Q10: Are there any viable alternatives to Bisphenol Z?

A10: While the research primarily focuses on understanding BPZ and its effects, exploring safer alternatives is crucial. Further research is needed to identify and evaluate potential substitutes with improved safety profiles and reduced environmental impact.

Q11: What analytical techniques are used to detect and quantify Bisphenol Z in various matrices?

A: Liquid chromatography coupled with mass spectrometry (LC-MS) is commonly employed to detect and quantify BPZ in environmental samples and biological matrices []. This technique offers high sensitivity and selectivity for analyzing trace levels of BPZ in complex mixtures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone](/img/structure/B144704.png)

![cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid](/img/structure/B144707.png)

![benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B144713.png)